Aminotadalafil
Overview
Description
Aminotadalafil is an analog of tadalafil . It is a potent inhibitor of phosphodiesterase 5 (PDE5), an enzyme found primarily in the smooth muscle of the corpus cavernosum . PDE5 inhibitors are similar in structure to cGMP and they competitively bind to PDE5 and inhibit cGMP hydrolysis, thus enhancing the effects of NO .
Synthesis Analysis
The synthesis of Aminotadalafil is not straightforward. It is the only tadalafil analogue that can be identified due to its reactivity . The synthesis of both the sildenafil and vardenafil analogues is relatively straightforward .Molecular Structure Analysis
The molecular formula of Aminotadalafil is C21H18N4O4 . The average mass is 390.392 Da and the monoisotopic mass is 390.132813 Da .Chemical Reactions Analysis
Aminotadalafil is a potent inhibitor of phosphodiesterase 5 (PDE5). PDE5, an enzyme found primarily in the smooth muscle of the corpus cavernosum, selectively cleaves and degrades cGMP to 5′-GMP .Physical And Chemical Properties Analysis
Aminotadalafil is a crystalline solid with a density of 1.6±0.1 g/cm3 . It has a boiling point of 678.9±65.0 °C at 760 mmHg and a vapour pressure of 0.0±2.1 mmHg at 25°C . The molar refractivity is 104.3±0.4 cm3 .Scientific Research Applications
Detection and Structural Analysis
- Aminotadalafil has been identified in illegal health food products and dietary supplements, primarily those marketed for treating erectile dysfunction. It is often found as an adulterant, and its structure has been elucidated using techniques like IR, NMR, and mass spectroscopy. These studies highlight the importance of detecting and identifying adulterants in consumer products for public health and safety (Häberli et al., 2010), (Lin et al., 2020), (Ulloa et al., 2015).
Analytical Methods for Identification
- Advanced analytical methods have been developed to identify aminotadalafil and its analogues in various products. Techniques such as high-performance liquid chromatography-mass spectrometry (HPLC-MS) and Fourier transform ion cyclotron resonance mass spectrometry (FTICRMS) are used to ascertain the presence and structure of these compounds in dietary supplements and other products (Lee et al., 2013), (Gratz et al., 2006).
Implications in Pharmaceutical Analysis
- The detection of aminotadalafil in dietary supplements has significant implications for pharmaceutical analysis, regulatory compliance, and public health. The presence of this unapproved PDE-5 inhibitor analogue in supplements indicates potential risks and underscores the need for vigilant quality control in the pharmaceutical industry (Hasegawa et al., 2008).
Significance in Public Health
- The identification of aminotadalafil in health products highlights the challenges in regulating and ensuring the safety of dietary supplements. Studies focusing on the detection and structural analysis of such compounds are crucial for protecting consumers from unapproved and potentially harmful substances (Kurita et al., 2008).
Safety And Hazards
properties
IUPAC Name |
(2R,8R)-6-amino-2-(1,3-benzodioxol-5-yl)-3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene-4,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O4/c22-24-9-18(26)25-15(21(24)27)8-13-12-3-1-2-4-14(12)23-19(13)20(25)11-5-6-16-17(7-11)29-10-28-16/h1-7,15,20,23H,8-10,22H2/t15-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUKJGAVIWMPOOJ-FOIQADDNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)N(CC(=O)N2C(C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2C(=O)N(CC(=O)N2[C@@H](C3=C1C4=CC=CC=C4N3)C5=CC6=C(C=C5)OCO6)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50191896 | |
Record name | Aminotadalafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Aminotadalafil | |
CAS RN |
385769-84-6 | |
Record name | Aminotadalafil | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=385769-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aminotadalafil | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0385769846 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aminotadalafil | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50191896 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | AMINOTADALAFIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FY501QO030 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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